molecular formula C23H22ClNO3S2 B5247129 (5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5247129
M. Wt: 460.0 g/mol
InChI Key: GWFNJYZYOXVJJF-RCCKNPSSSA-N
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Description

(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a propoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Propoxyphenyl Group: The propoxyphenyl group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable alkyl halide.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the double bonds present in the compound, leading to the formation of saturated derivatives.

    Substitution: The phenyl and propoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Saturated thiazolidinone derivatives.

    Substitution: Various substituted phenyl and propoxyphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Antimicrobial Activity: Research has shown potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Anticancer Activity: Studies have indicated potential anticancer properties, with the compound showing activity against certain cancer cell lines.

Industry

    Pharmaceuticals: Potential use in the development of new drugs.

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.

    Phenoxypropoxy Derivatives: Compounds with similar phenoxypropoxy groups but different core structures.

Uniqueness

    Structural Complexity: The unique combination of the thiazolidinone ring, phenyl group, and propoxyphenyl group sets this compound apart from others.

    Biological Activity:

Properties

IUPAC Name

(5E)-5-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO3S2/c1-3-11-25-22(26)21(30-23(25)29)15-17-7-4-5-8-20(17)28-13-6-12-27-18-9-10-19(24)16(2)14-18/h3-5,7-10,14-15H,1,6,11-13H2,2H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFNJYZYOXVJJF-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCCOC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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